6-(Methoxy-D3)pyridin-3-amine
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Overview
Description
. This compound is characterized by a methoxy group (-OCH3) attached to the pyridine ring, which is a six-membered ring containing one nitrogen atom. The presence of the methoxy group and the amino group (-NH2) makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxy-D3)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with methanol in the presence of a base to form 2-methoxypyridine. This intermediate is then subjected to nitration to introduce the amino group, followed by reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in ensuring the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Methoxy-D3)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in intermediates can be reduced to form the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
6-(Methoxy-D3)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a biochemical reagent in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-(Methoxy-D3)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, while the amino group facilitates hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the amino group, making it less reactive in certain chemical reactions.
5-Amino-2-methylpyridine: Contains a methyl group instead of a methoxy group, which alters its chemical properties and reactivity.
Uniqueness
6-(Methoxy-D3)pyridin-3-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H8N2O |
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Molecular Weight |
127.16 g/mol |
IUPAC Name |
6-(trideuteriomethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H8N2O/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3/i1D3 |
InChI Key |
UUVDJIWRSIJEBS-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=C(C=C1)N |
Canonical SMILES |
COC1=NC=C(C=C1)N |
Origin of Product |
United States |
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